molecular formula C8H8N2O2S B14399360 Phenyl carbamothioylcarbamate CAS No. 89879-65-2

Phenyl carbamothioylcarbamate

Cat. No.: B14399360
CAS No.: 89879-65-2
M. Wt: 196.23 g/mol
InChI Key: XBNNSRYGNGYWIU-UHFFFAOYSA-N
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Description

Phenylephrine hydrochloride (PE), chemically designated as 3-(hydroxyphenyl)-2-(methylamino)ethanol hydrochloride, is a sympathomimetic amine widely used as a decongestant in nasal sprays and oral medications. It acts primarily by constricting blood vessels, reducing mucosal edema, and alleviating nasal congestion . PE is structurally classified as a phenylethanolamine derivative, sharing similarities with other adrenergic agonists like ephedrine and pseudoephedrine. Its analytical determination is critical for pharmaceutical quality control, given its widespread use in formulations often combined with antihistamines (e.g., chlorpheniramine) or analgesics (e.g., acetaminophen) .

Properties

IUPAC Name

phenyl N-carbamothioylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-7(13)10-8(11)12-6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNNSRYGNGYWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60518838
Record name Phenyl carbamothioylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89879-65-2
Record name Phenyl carbamothioylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl carbamothioylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with an appropriate carbamate precursor under controlled conditions. For instance, the reaction of phenyl isothiocyanate with ethyl carbamate in the presence of a base like triethylamine in a solvent such as 1,4-dioxane at reflux temperature can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl carbamothioylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl carbamates, while reduction can produce amines.

Scientific Research Applications

Phenyl carbamothioylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl carbamothioylcarbamate involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds and Analytical Methodologies

The determination of PE in pharmaceutical formulations has been extensively studied using diverse analytical techniques. Below, we compare the spectrophotometric method developed in the cited study with other approaches for PE and structurally related compounds.

Spectrophotometric Methods

The proposed method couples PE with diazotized 2-aminobenzothiazole in an alkaline medium, forming a stable azo dye with maximum absorbance at 510 nm. Key advantages include:

  • Sensitivity: Molar absorptivity of 6.62 × 10³ L·mol⁻¹·cm⁻¹, outperforming methods using 4-aminoantipyrine (ε = ~5.0 × 10³) .
  • Selectivity : Minimal interference from excipients (e.g., glucose, starch) at concentrations up to 1,000 µg .
  • Linearity : Validated over 10–250 µg/25 mL (0.4–10 ppm), though deviations occur at higher concentrations .

In contrast, UV/VIS methods for PE in combination drugs (e.g., with caffeine) report lower sensitivity (ε = ~3.5 × 10³) and require multi-wavelength corrections for overlapping spectra .

Chromatographic Techniques

  • HPLC : Methods by Senyuva and Ozden (2002) achieve simultaneous quantification of PE, paracetamol, and chlorpheniramine with a detection limit of 0.1 µg/mL. However, HPLC requires costly instrumentation and longer run times compared to spectrophotometry .
  • CE (Capillary Electrophoresis): Marin and Barbas (2004) demonstrated comparable accuracy to HPLC for dissolution testing but noted challenges in reproducibility due to matrix effects .

Titration and Colorimetric Methods

  • Colorimetry with 4-Aminoantipyrine: This method involves oxidative coupling with periodate, yielding a red chromogen (λmax = 505 nm). While cost-effective, it is less stable (<24 hours) and prone to interference from reducing agents .

Key Research Findings and Data Tables

Table 1: Comparison of Analytical Methods for PE

Method Sensitivity (ε, L·mol⁻¹·cm⁻¹) Linear Range (ppm) Interference Tolerance Reference
2-Aminobenzothiazole 6.62 × 10³ 0.4–10 ≤1,000 µg excipients
4-Aminoantipyrine ~5.0 × 10³ 1–15 Susceptible to reductants
HPLC N/A (LOD: 0.1 µg/mL) 0.1–50 High specificity
British Pharmacopoeia N/A N/A Low specificity

Table 2: Optimization of Diazotized 2-Aminobenzothiazole Volume

Reagent Volume (mL) Absorbance r² Value
1.0 0.32 0.978
2.0 0.58 0.992
2.5 0.75 0.998
3.0 0.73 0.991

Optimal volume: 2.5 mL of 25 mM reagent .

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